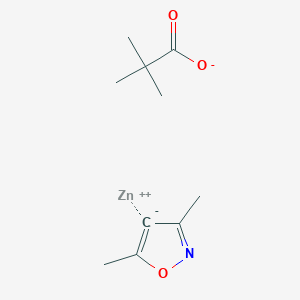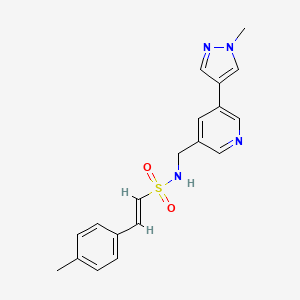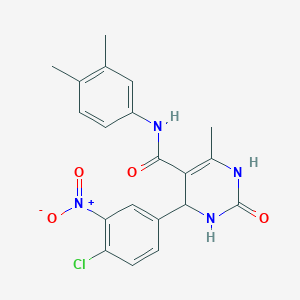![molecular formula C26H29N3O3 B2672432 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 384363-65-9](/img/structure/B2672432.png)
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one” is a complex organic molecule. It has a linear formula of C23H24N2O3 . This compound is part of the imidazole family, which are key components to functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazoles, such as this compound, has seen recent advances. An emphasis has been placed on the bonds constructed during the formation of the imidazole . A general, inexpensive, and versatile method for the synthesis of similar compounds has been designed, involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular weight of this compound is 376.459 . The structure contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the corners .Chemical Reactions Analysis
Imidazoles are known for their versatility in chemical reactions. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research on compounds with similar structural features, such as coumarins and benzimidazoles, often focuses on organic synthesis techniques. For instance, coumarin derivatives have been synthesized using environmentally benign catalysts and conditions, emphasizing the importance of sustainable chemistry practices (Li & Zhang, 2009). Such methodologies could potentially apply to synthesizing the compound , reflecting an interest in developing efficient, green chemistry routes for complex molecules.
Biological Activity and Medicinal Chemistry
Modified coumarins, including those incorporating benzimidazole units, have been explored for their biological activities. Mannich bases of substituted tetrahydrobenzo[c]chromen-ones have shown promise as stimulants of the central and peripheral nervous systems, indicating potential medicinal chemistry applications (Garazd et al., 2002). This suggests that compounds with a structure like "6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one" could be investigated for their neurological effects.
Fluorescence and Sensor Applications
Fluorescent probes based on coumarin and benzimidazole frameworks have been developed for metal ion detection and other analytical applications. The synthesis and fluorescence properties of specific probes have demonstrated their potential in sensing applications, offering a high fluorescence quantum yield and significant Stokes shift (Wen-yao, 2012). The compound , with its complex heterocyclic structure, could similarly be explored for developing novel fluorescent probes or sensors.
Mecanismo De Acción
Propiedades
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-4-17-13-18-24(31)20(26-27-21-7-5-6-8-22(21)28(26)3)15-32-25(18)19(23(17)30)14-29-11-9-16(2)10-12-29/h5-8,13,15-16,30H,4,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTBBRBVEZEQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2672351.png)
![N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672352.png)
![Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2672356.png)
![N-(4-fluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672357.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672358.png)

![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2672361.png)

![N-[[1-[(4-Fluorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672364.png)

![N-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2672368.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2672372.png)
